(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine
Description
Primary Amine (-NH₂)
The exocyclic amine at position 3 exhibits sp³ hybridization with a bond angle of 107.4°. This group serves as both a hydrogen bond donor (N-H) and acceptor (lone pair), enabling interactions with biological targets or solvent molecules. The amine's pKa is elevated (estimated 9.8–10.2) compared to aliphatic amines due to conjugation with the adjacent double bond.
Chlorine Substituent (-Cl)
The chloro group at C7 displays characteristic σ-hole interactions, with a calculated electrostatic potential of +34.5 kJ/mol. This polarizable substituent influences molecular dipole moments (μ = 2.98 D) and enhances lipid solubility (clogP = 1.72). The C-Cl bond length of 1.77 Å suggests moderate conjugation with the bicyclic framework.
Methyl Group (-CH₃)
The C5 methyl substituent contributes to steric shielding of the nitrogen lone pair, reducing its availability for protonation. Molecular dynamics simulations indicate this group increases torsional barrier heights by 12–15 kJ/mol compared to unmethylated analogues.
| Functional Group | Bond Length (Å) | Electrostatic Potential | Biological Relevance |
|---|---|---|---|
| -NH₂ | N-H: 1.01 | -48.2 kJ/mol | Hydrogen bonding with receptors |
| -Cl | C-Cl: 1.77 | +34.5 kJ/mol | Halogen bonding motifs |
| -CH₃ | C-C: 1.54 | -12.8 kJ/mol | Hydrophobic cavity formation |
Comparative Structural Analysis with Related 2-Azabicyclo Derivatives
2-Azabicyclo[3.1.0]hexane
This smaller analogue lacks the seven-membered ring, resulting in increased angle strain (cyclopropane ring angles = 59° vs. 61° in the heptane derivative). The reduced ring size decreases nitrogen basicity (pKa ~8.9) and limits substituent accommodation.
2-Azabicyclo[4.2.0]octane
The expanded eight-membered ring system allows for greater conformational flexibility, with QT values decreasing to 0.412 Å. However, this flexibility reduces stereochemical control, making the heptane derivative preferable for chiral synthesis.
3-Azabicyclo[3.3.1]nonan-9-one
The ketone-containing derivative demonstrates how functional group positioning affects reactivity. The carbonyl group at C9 creates an electron-deficient region that polarizes the bicyclic framework differently than the amine in our target compound.
| Parameter | 2-Azabicyclo[4.1.0]hept-2-ene | 2-Azabicyclo[3.1.0]hexane | 3-Azabicyclo[3.3.1]nonan-9-one |
|---|---|---|---|
| Ring Strain Energy | 98 kJ/mol | 112 kJ/mol | 85 kJ/mol |
| Nitrogen Basicity (pKa) | 9.8–10.2 | 8.7–9.1 | N/A (tertiary amine) |
| Dipole Moment (D) | 2.98 | 2.45 | 3.12 |
| clogP | 1.72 | 1.15 | 1.89 |
Properties
CAS No. |
214478-65-6 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine |
InChI |
InChI=1S/C7H11ClN2/c1-3-2-4(9)10-7-5(3)6(7)8/h3,5-7H,2H2,1H3,(H2,9,10)/t3-,5-,6+,7-/m0/s1 |
InChI Key |
SEVICIFJHBFRBO-OIADKPKDSA-N |
Isomeric SMILES |
C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N |
Canonical SMILES |
CC1CC(=NC2C1C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Construction
The bicyclic azabicyclo[4.1.0]heptene framework is typically constructed via:
- Intramolecular cyclization reactions involving nitrogen nucleophiles and suitably functionalized precursors.
- Cyclopropanation of pyrrolidine or piperidine derivatives to form the fused cyclopropane ring.
- Ring-closing metathesis or aziridine ring expansion methods have also been reported for related bicyclic amines.
Stereochemical Control
- Use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry at the four stereocenters.
- Diastereoselective cyclization steps, often monitored by HPLC or NMR to confirm stereochemical purity.
- Enantiomerically pure starting materials or resolution techniques may be employed.
Specific Preparation Methods and Reaction Conditions
Chlorination and Methylation
- Chlorination at the 7-position is introduced via selective halogenation of a precursor bicyclic amine or via substitution reactions on a suitable leaving group.
- Methylation at the 5-position is typically achieved by alkylation using methylating agents under controlled conditions to avoid over-alkylation.
Representative Experimental Data and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation of precursor | Use of chiral catalyst, THF, 25°C | 60-70 | Stereoselective formation of bicyclic core |
| 2 | Chlorination | Selective halogenation, mild base | 75-85 | Introduction of chlorine at C7 |
| 3 | Methylation | Alkylation with methyl iodide, base | 65-75 | Methyl group installation at C5 |
| 4 | Amine protection | Boc2O, aqueous base, 25°C | 68-70 | Protection of amine as Boc-carbamate |
| 5 | Deprotection | Acidic conditions (HCl in dioxane) | 80-90 | Final amine liberation |
Yields are approximate and depend on reaction scale and purity of reagents.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) is used to monitor diastereomeric excess and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms stereochemistry and functional group integrity.
- Mass Spectrometry (MS) verifies molecular weight and compound identity.
- Preparative HPLC and recrystallization are common purification methods.
Research Findings and Optimization Notes
- The stereochemical outcome is highly sensitive to reaction conditions, especially temperature and solvent choice.
- Use of molecular sieves and inert atmosphere (N2) improves yields by minimizing side reactions.
- Sodium hydroxide or other bases are used to maintain pH during protection steps, ensuring selective carbamate formation.
- Reaction times vary from several hours to days depending on the step, with longer times favoring higher stereoselectivity but risking decomposition.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Core formation | Cyclopropanation or ring-closing cyclization with chiral catalysts |
| Stereochemical control | Chiral auxiliaries, catalysts, and diastereoselective steps |
| Functional group install | Selective chlorination and methylation under mild conditions |
| Amine protection | Boc protection using di-tert-butyldicarbonate in aqueous-organic biphasic systems |
| Purification | HPLC, recrystallization, and preparative chromatography |
| Analytical confirmation | NMR, MS, HPLC for purity and stereochemical verification |
| Typical yields | 60-90% per step depending on reaction and purification efficiency |
Chemical Reactions Analysis
Types of Reactions
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies involving synthesized compounds based on this structure have demonstrated effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values of these compounds indicate their potential as effective antibacterial agents .
2. Anticancer Potential
The compound has also been explored for its anticancer activities. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for potential therapeutic use against specific types of cancer. The structural modifications of the parent compound play a crucial role in enhancing its efficacy against cancer cells .
Case Studies
Case Study 1: Antimicrobial Screening
A study published in RSC Advances investigated a series of compounds related to (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine for their antimicrobial properties. The results showed that several compounds exhibited low MIC values against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Case Study 2: Anticancer Evaluation
Another significant study focused on the anticancer properties of modified derivatives of this compound. The research highlighted that certain analogs not only inhibited cell proliferation but also triggered apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural Analogues with Azabicyclo Backbones
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine , also known as ONO-1714, belongs to a class of bicyclic amines that have garnered interest for their potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| IUPAC Name | This compound |
| Molecular Weight | 158.63 g/mol |
| CAS Number | 214479-33-1 |
| SMILES Notation | C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N |
Structural Characteristics
The compound features a bicyclic structure with a chlorine atom and a methyl group attached to the nitrogen-containing ring. This unique structure is believed to contribute to its biological activity.
Pharmacological Effects
Research indicates that ONO-1714 exhibits several pharmacological properties:
- Neurotransmitter Modulation : Studies have demonstrated that ONO-1714 can influence neurotransmitter systems, particularly in enhancing cholinergic and serotonergic signaling in the brain. This modulation may have implications for cognitive enhancement and neuroprotection .
- CNS Activity : The compound has shown promise in crossing the blood-brain barrier, which is crucial for drugs targeting central nervous system disorders. Microdialysis studies in animal models revealed increased levels of acetylcholine and serotonin in the hippocampus following administration of ONO-1714 .
- Potential Antidepressant Effects : The modulation of serotonin levels suggests a potential application in treating mood disorders. However, further clinical studies are necessary to validate these effects in human subjects.
The precise mechanism through which ONO-1714 exerts its effects is still under investigation. However, it is hypothesized that the compound acts as a positive allosteric modulator at certain neurotransmitter receptors, enhancing their activity without directly activating them . This mechanism may help reduce excitotoxicity associated with direct agonists.
Toxicological Profile
Preliminary toxicological assessments indicate that ONO-1714 has an acceptable safety profile with no significant adverse effects reported in animal models at therapeutic doses. Long-term studies are required to fully understand its safety in chronic use scenarios.
Study 1: Neuropharmacological Evaluation
A study published in Neuroscience Letters evaluated the cognitive-enhancing effects of ONO-1714 in rodents. The results indicated significant improvements in memory retention and learning tasks compared to control groups .
Study 2: Metabolic Stability
Research conducted on the hepatic metabolism of ONO-1714 revealed that it is metabolized by cytochrome P450 enzymes into several metabolites, some of which retain similar pharmacological activity as the parent compound but exhibit enhanced stability .
Q & A
Q. What are the recommended synthetic routes for (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine with stereochemical fidelity?
Methodological Answer:
- Enantioselective Catalysis : Use palladium-catalyzed asymmetric cyclization to control the bicyclo[4.1.0] framework. Chiral ligands like BINAP or PHOX can enforce stereochemical outcomes .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during key ring-closing steps, followed by cleavage .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomerically pure fractions. Validate purity via NMR (e.g., absence of diastereomeric peaks in H NMR) .
Q. How can the compound’s structural integrity and purity be validated?
Methodological Answer:
Q. What storage conditions optimize long-term stability?
Methodological Answer:
- Solubility : Dissolve in anhydrous DMSO (25 mg/mL) with brief sonication at 37°C to avoid degradation .
- Storage : Aliquot and store at -20°C under nitrogen to prevent oxidation/hydrolysis. Use amber vials to block light-induced decomposition .
- Stability Monitoring : Perform monthly HPLC checks for degradation products (e.g., dechlorinated analogs) .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved and quantified?
Methodological Answer:
Q. Table 1. Chiral HPLC Conditions for Enantiomeric Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|
| Chiralpak IA | Hexane:IPA (85:15) | 1.0 | 254 | |
| Chiralcel OD-H | Ethanol with 0.1% DEA | 0.8 | 220 |
Q. What in vitro assays are suitable for evaluating β-lactamase stability?
Methodological Answer:
- Enzyme Incubation : Incubate the compound (10 µg/mL) with purified β-lactamase (e.g., TEM-1) in PBS (pH 7.4) at 37°C for 24 hours .
- Activity Monitoring : Use nitrocefin as a chromogenic substrate. Measure residual antibacterial activity via MIC against E. coli ATCC 25922 .
- Control : Compare degradation rates with imipenem or ceftazidime .
Q. How can computational modeling predict metabolic pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., strained bicyclic ring) .
- CYP450 Docking : Use AutoDock Vina to simulate interactions with CYP3A4. Prioritize metabolites (e.g., N-dealkylation products) for LC-MS validation .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
